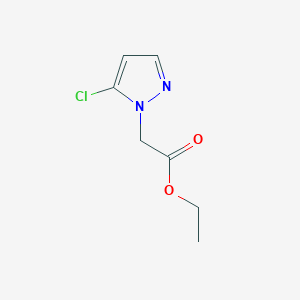

Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical Science

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. globalresearchonline.netnumberanalytics.com Its significance stems from its versatile chemical reactivity and its presence in a multitude of biologically active compounds. globalresearchonline.netresearchgate.netnih.gov

Historical Perspectives and Foundational Contributions of Pyrazoles

The history of pyrazoles dates back to the late 19th century, with their initial synthesis marking a significant milestone in heterocyclic chemistry. globalresearchonline.netwikipedia.org German chemist Ludwig Knorr first used the term "pyrazole" in 1883. wikipedia.org A classical synthesis method was later developed by Hans von Pechmann in 1898. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.org These early discoveries laid the groundwork for extensive research into the synthesis and properties of pyrazole derivatives, revealing their broad utility. globalresearchonline.netresearchgate.net

Overview of Pyrazole Derivatives as Versatile Molecular Architectures

The pyrazole scaffold serves as a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in potent, biologically active compounds. researchgate.netnih.govresearchgate.net This versatility is attributed to the pyrazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. Consequently, pyrazole derivatives have been successfully developed for a wide range of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antiviral applications. globalresearchonline.netresearchgate.nettandfonline.commdpi.com Furthermore, their applications extend beyond medicine into agrochemicals, dyes, and materials science. globalresearchonline.netnumberanalytics.com

Rationale for Investigating Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate

The specific structure of this compound warrants a detailed investigation due to the combined influence of its constituent parts: the halogenated pyrazole ring and the ethyl acetate (B1210297) side chain.

Importance of Halogenation in Pyrazole Chemistry

The introduction of a halogen atom, in this case, chlorine, onto the pyrazole ring is a critical modification in synthetic and medicinal chemistry. researchgate.net Halogenation can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule. researchgate.net Specifically, chlorination at the 5-position of the pyrazole ring can influence the molecule's reactivity and its potential interactions with biological targets. researchgate.netevitachem.com The presence of a halogen can also provide a handle for further chemical transformations, such as cross-coupling reactions, allowing for the synthesis of more complex derivatives. researchgate.netmdpi.com

Theoretical Framework for Studying Substituted Pyrazole Acetates

The study of substituted pyrazole acetates like this compound is supported by a robust theoretical framework. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to predict how these molecules might interact with biological targets and to guide the design of new derivatives with improved properties. researchgate.net These theoretical approaches allow researchers to rationalize the observed biological activities and to make informed decisions in the process of drug discovery and development. mdpi.com

Scope and Research Objectives for this compound

The primary research objectives for this compound revolve around exploring its synthesis, characterizing its properties, and harnessing its reactivity for developing new functional molecules. The scope of this research is extensive, spanning medicinal chemistry, agrochemistry, and fundamental organic synthesis.

Synthesis and Structural Characterization

A key objective in the study of this compound is the development of efficient synthetic pathways. A typical synthesis involves a multi-step process:

Formation of the Pyrazole Ring: The synthesis often begins with the cyclization of hydrazine (B178648) derivatives with appropriate carbonyl compounds to construct the core pyrazole ring. evitachem.com

Chlorination: The pyrazole ring then undergoes chlorination at the 5-position. This is commonly achieved using reagents like phosphorus pentachloride or thionyl chloride. evitachem.com

Esterification: The final step is the N-alkylation of the chlorinated pyrazole with an ethyl acetate moiety, often using a base like sodium ethoxide to facilitate the reaction. evitachem.com

The resulting molecular structure features a five-membered pyrazole ring with a chlorine atom at the 5-position and an ethyl acetate group linked to one of the nitrogen atoms. evitachem.com

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its application in further research. These properties dictate its behavior in different solvents and reaction conditions.

| Property | Value | Source |

| IUPAC Name | This compound | evitachem.com |

| Molecular Formula | C₇H₉ClN₂O₂ | nih.gov |

| Molecular Weight | 188.61 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | evitachem.com |

| Boiling Point | ~210 °C | evitachem.com |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), sparingly soluble in water | evitachem.com |

Note: Some sources may report slightly different molecular formulas and weights (e.g., C₈H₁₀ClN₂O₂ and 192.63 g/mol ), which may refer to isomers or related compounds. evitachem.com

Chemical Reactivity and Synthetic Utility

The research focus extends to the chemical reactivity of this compound, which is largely defined by its functional groups:

Nucleophilic Substitution: The chlorine atom on the pyrazole ring is a key reactive site, allowing for nucleophilic substitution reactions. This enables the introduction of various other functional groups through reactions like amination or alkylation. evitachem.com

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-chloro-1H-pyrazol-1-yl)acetic acid. evitachem.com This acid is itself a valuable intermediate for further derivatization.

Cycloaddition Reactions: The pyrazole ring system can potentially participate in cycloaddition reactions, further expanding its synthetic utility. evitachem.com

This reactivity makes the compound a versatile intermediate for synthesizing a library of new pyrazole-containing molecules.

Applications in Medicinal and Agrochemical Research

A significant objective of studying pyrazole derivatives is the discovery of new bioactive compounds. This compound serves as a lead compound or a key intermediate in this pursuit.

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. evitachem.com The mechanism often involves the pyrazole scaffold binding to specific enzymes or receptors, thereby modulating biological pathways. evitachem.com Research aims to synthesize novel derivatives from this compound to screen for potential therapeutic agents. The development of cannabinoid CB1 receptor antagonists for treating metabolic disorders is one such area where pyrazoline derivatives have been investigated. nih.gov

Agrochemical Chemistry: In agricultural science, pyrazole-containing compounds have been developed as pesticides and herbicides. nih.govresearchgate.net The strobilurin fungicide pyraclostrobin, for instance, highlights the success of pyrazole derivatives in this field. nih.gov Research on this compound includes its use as a starting material for new agrochemicals aimed at crop protection. evitachem.com

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2O2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

ethyl 2-(5-chloropyrazol-1-yl)acetate |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-12-7(11)5-10-6(8)3-4-9-10/h3-4H,2,5H2,1H3 |

InChI Key |

DUHOLDGSIZDMNN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=CC=N1)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 5 Chloro 1h Pyrazol 1 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate, the spectrum is expected to show characteristic signals corresponding to the ethyl group protons, the methylene (B1212753) bridge protons, and the pyrazole (B372694) ring protons.

The ethyl group typically presents as a triplet and a quartet. The methyl (CH₃) protons, being adjacent to a methylene (CH₂) group, would appear as a triplet around δ 1.2-1.3 ppm due to coupling with the two methylene protons. The methylene (OCH₂) protons of the ester would be deshielded by the adjacent oxygen atom, appearing as a quartet around δ 4.1-4.2 ppm, coupling with the three methyl protons.

The methylene protons (N-CH₂-C=O) attached to the pyrazole nitrogen are chemically unique and are expected to appear as a singlet in the region of δ 5.0-5.2 ppm. Their downfield shift is attributed to the deshielding effects of the adjacent nitrogen atom of the pyrazole ring and the carbonyl group.

The pyrazole ring itself contains two protons. The proton at the C4 position (H-4) is expected to resonate as a doublet around δ 6.3 ppm. The proton at the C3 position (H-3) would appear as a doublet further downfield, around δ 7.5 ppm. The observed coupling between these two protons (³JHH) would be approximately 2-3 Hz, which is characteristic of protons on a pyrazole ring.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | 1.2 - 1.3 | Triplet (t) | ~7.1 |

| OCH₂ (ethyl) | 4.1 - 4.2 | Quartet (q) | ~7.1 |

| N-CH₂ | 5.0 - 5.2 | Singlet (s) | - |

| Pyrazole H-4 | ~6.3 | Doublet (d) | ~2-3 |

| Pyrazole H-3 | ~7.5 | Doublet (d) | ~2-3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would display distinct signals for each carbon atom.

The carbonyl carbon (C=O) of the ester group is the most deshielded, typically appearing in the range of δ 165-170 ppm. The carbons of the pyrazole ring are also found downfield; the C5 carbon, bonded to the electronegative chlorine atom, is expected around δ 140 ppm, while C3 would be near δ 139 ppm. The C4 carbon of the pyrazole ring is expected to appear more upfield, around δ 107 ppm.

The methylene carbon of the ethyl ester (OCH₂) is expected at approximately δ 62 ppm, and the methyl carbon (CH₃) would be found at the most upfield position, around δ 14 ppm. The methylene carbon linking the pyrazole ring to the ester group (N-CH₂) is anticipated to have a chemical shift in the region of δ 52 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 165 - 170 |

| C5 (pyrazole, C-Cl) | ~140 |

| C3 (pyrazole) | ~139 |

| C4 (pyrazole) | ~107 |

| OCH₂ (ethyl) | ~62 |

| N-CH₂ | ~52 |

| CH₃ (ethyl) | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Structural Confirmation and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. weebly.com

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak would be observed between the ethyl group's CH₃ and OCH₂ protons, and another between the H-3 and H-4 protons of the pyrazole ring, confirming their connectivity. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. youtube.com This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the signal at δ ~6.3 ppm to the C4 carbon at δ ~107 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. omicsonline.org It is particularly useful for identifying quaternary carbons and confirming the connection of different functional groups. Key HMBC correlations would include:

From the N-CH₂ protons (δ ~5.1 ppm) to the pyrazole carbons (C5 and C3) and the ester carbonyl carbon (C=O). This is critical for confirming the position of the ethyl acetate (B1210297) substituent on the nitrogen atom.

From the pyrazole H-3 proton to C5 and C4, and from the H-4 proton to C5 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining stereochemistry and conformation. researchgate.net For this molecule, NOESY could confirm the spatial proximity between the N-CH₂ protons and the H-5 proton of the pyrazole ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a molecular fingerprint, identifying the functional groups present. nih.gov

Characteristic Absorption Bands for Pyrazole Ring Vibrations

The pyrazole ring exhibits several characteristic absorption bands. The C=N stretching vibration is typically observed in the region of 1550–1650 cm⁻¹. pressbooks.pub The C=C stretching vibrations of the heterocyclic ring also appear in this region. Stretching vibrations corresponding to the C-N bonds within the pyrazole ring are expected to show medium to strong bands between 1300 and 1000 cm⁻¹. nih.gov Aromatic C-H stretching vibrations from the pyrazole ring are usually found just above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range. nih.gov

Identification of Ester and Halo-Substituent Functionalities

The functional groups attached to the pyrazole core have distinct and strong absorption bands.

Ester Group: The most prominent feature of the ester is the strong, sharp absorption band from the carbonyl (C=O) stretch, which is expected around 1735-1750 cm⁻¹. pressbooks.pubspectroscopyonline.com Esters also show two characteristic C-O stretching bands: one for the C(=O)-O bond and another for the O-C₂H₅ bond, which typically appear as strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

Halo-Substituent: The C-Cl stretching vibration gives rise to a band in the fingerprint region of the spectrum. For chloro-aromatic compounds, this absorption is typically found in the range of 850-550 cm⁻¹, and its exact position can help confirm the presence of the chlorine atom on the pyrazole ring.

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| Pyrazole C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Alkyl C-H | Stretching | 2980 - 2850 | Medium |

| Ester C=O | Stretching | 1750 - 1735 | Strong, Sharp |

| Pyrazole C=N, C=C | Stretching | 1650 - 1550 | Medium |

| Ester C-O | Stretching | 1300 - 1000 | Strong (multiple bands) |

| Pyrazole C-N | Stretching | 1300 - 1000 | Medium to Strong |

| C-Cl | Stretching | 850 - 550 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, valuable information about the molecule's composition and fragmentation pattern can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. For the molecular formula C₇H₉ClN₂O₂, the theoretical exact mass can be calculated. This experimental value, obtained via HRMS, would serve as a primary confirmation of the compound's molecular formula, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₉ClN₂O₂ |

| Monoisotopic Mass | 188.0353 Da |

| Nominal Mass | 188 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation. This process breaks the molecule into smaller, characteristic fragment ions. Analyzing these fragments helps to piece together the compound's structure.

Expected fragmentation pathways would likely involve the cleavage of the ester group, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate side chain. Other potential fragmentation could involve the pyrazole ring itself, including the loss of the chlorine atom or cleavage of the ring structure. Elucidating these pathways provides definitive structural confirmation.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would reveal how individual molecules of this compound are arranged in the crystal lattice. This includes identifying any intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces, which govern the packing of the molecules. These interactions are crucial for understanding the physical properties of the solid material.

Bond Lengths, Bond Angles, and Torsional Angles

X-ray diffraction analysis provides a detailed geometric description of the molecule. This data would be presented in a table format, specifying the precise lengths of each chemical bond (e.g., C-C, C-N, C-Cl) and the angles between them. Torsional angles, which describe the rotation around single bonds, would also be determined, defining the molecule's specific conformation in the crystal.

Table 2: Predicted Parameters from X-ray Crystallography

| Measurement | Description |

|---|---|

| Bond Lengths (Å) | Precise distances between atomic nuclei. |

| Bond Angles (°) | Angles formed by three connected atoms. |

| Torsional Angles (°) | Dihedral angles defining molecular conformation. |

| Unit Cell Dimensions | Parameters of the basic repeating unit of the crystal. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. The experimental percentages of carbon, hydrogen, nitrogen, and chlorine would be compared against the theoretical values calculated from the molecular formula, C₇H₉ClN₂O₂. A close correlation between the experimental and theoretical values serves to validate the empirical formula of the compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Percentage |

|---|---|---|---|

| Carbon | C | 12.011 | 44.58% |

| Hydrogen | H | 1.008 | 4.81% |

| Chlorine | Cl | 35.453 | 18.79% |

| Nitrogen | N | 14.007 | 14.85% |

Reactivity and Mechanistic Investigations of Ethyl 2 5 Chloro 1h Pyrazol 1 Yl Acetate

Transformations Involving the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system, but its reactivity is significantly influenced by the substituents it bears. The presence of a chlorine atom and the N-acetic acid ethyl ester group modulates the ring's susceptibility to electrophilic and nucleophilic attacks.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. byjus.com In pyrazoles, these reactions are common and typically occur at the C4 position if it is unsubstituted. nih.gov The pyrazole ring system is generally prone to reactions like nitration, halogenation, and sulfonation. nih.govmasterorganicchemistry.com

For N-substituted pyrazoles, nitration is a well-documented transformation. nih.govacs.org The reaction of N-substituted pyrazoles with nitrating agents like nitric acid in sulfuric acid or nitric acid in acetic anhydride (B1165640) can lead to the introduction of a nitro group onto the pyrazole ring, usually at the 4-position. nih.govresearchgate.net The reaction conditions, such as the nitrating agent and solvent, can influence the outcome and yield of the nitration product. researchgate.net For instance, direct nitration using nitric acid/trifluoroacetic anhydride has been shown to be an effective method for various five-membered heterocycles. researchgate.net The presence of the chloro group at C5 and the ethyl acetate (B1210297) group at N1, both being electron-withdrawing, would generally deactivate the ring towards electrophilic attack compared to unsubstituted pyrazole. However, substitution is still expected to occur at the C4 position.

Halogenation, another key EAS reaction, can be achieved using reagents like bromine or chlorine, often in the presence of a Lewis acid catalyst. masterorganicchemistry.comyoutube.com For pyrazole derivatives, direct bromination or chlorination will typically substitute at available ring positions. Given that C3 and C5 are substituted in the title compound, the C4 position is the primary site for such electrophilic attacks.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Pyrazole Scaffolds

| Reaction | Reagent/Conditions | Typical Product |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-pyrazole derivative |

| Bromination | Br₂/CH₃COOH | 4-Bromo-pyrazole derivative |

| Chlorination | Cl₂/Lewis Acid | 4-Chloro-pyrazole derivative |

| Sulfonation | H₂SO₄/SO₃ | Pyrazole-4-sulfonic acid |

While the pyrazole ring itself is electron-rich and generally resistant to nucleophilic attack, reactions can occur at the ring nitrogen atoms, particularly in the context of N-alkylation or N-arylation of an unsubstituted pyrazole. tandfonline.com Since the N1 position of ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate is already substituted, a potential reaction involving the pyrazole nitrogen would be quaternization at the N2 position. However, such reactions are less common.

A more relevant nucleophilic substitution reaction for this class of compounds involves the displacement of the chlorine atom at the C5 position (a nucleophilic aromatic substitution, SNAr). tandfonline.com The pyrazole ring is typically not reactive enough for SNAr unless activated by strong electron-withdrawing groups. tandfonline.com While the ester group provides some electron-withdrawing character, the displacement of the 5-chloro substituent generally requires potent nucleophiles and potentially harsh reaction conditions. Studies on related 5-chloropyrazoles have shown that such substitutions are feasible, offering a pathway to introduce various nucleophiles like amines, alkoxides, or thiolates at the C5 position. tandfonline.com The rate of these reactions can be significantly influenced by the nature of the substituent at the N1 position. tandfonline.com

Reactivity of the Ester Moiety

The ethyl acetate side chain offers a different set of reactive possibilities, primarily centered on the ester functional group and the adjacent methylene (B1212753) (CH₂) group.

The ester group of this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-chloro-1H-pyrazol-1-yl)acetic acid. evitachem.com This is a standard and often high-yielding transformation for esters. Basic hydrolysis, using reagents like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium, proceeds via a nucleophilic acyl substitution mechanism. Acid-catalyzed hydrolysis, using an acid like HCl or H₂SO₄ in water, is also effective.

Transesterification, the conversion of one ester to another, can be accomplished by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. For example, reacting the title compound with methanol (B129727) and an acid catalyst would yield mthis compound.

Table 2: Hydrolysis of this compound

| Reaction | Reagents | Product |

| Basic Hydrolysis | NaOH (aq) or KOH (aq), Heat | 2-(5-chloro-1H-pyrazol-1-yl)acetic acid |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | 2-(5-chloro-1H-pyrazol-1-yl)acetic acid |

The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used for this transformation. The reaction converts the ethyl ester group into a 2-hydroxyethyl group, yielding 2-(5-chloro-1H-pyrazol-1-yl)ethanol. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce esters but can be used under specific conditions.

Table 3: Reduction of this compound

| Reagent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(5-chloro-1H-pyrazol-1-yl)ethanol |

| Sodium Borohydride (NaBH₄) | (Typically unreactive with esters) | No reaction |

The methylene (CH₂) group alpha to the ester's carbonyl is activated and can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming condensation reactions.

One such reaction is the Claisen condensation, where two ester molecules react in the presence of a strong base like sodium ethoxide to form a β-keto ester. wikipedia.orglibretexts.orgopenstax.org A "crossed" Claisen condensation could occur between this compound and another ester (e.g., ethyl acetate) to generate a more complex β-keto ester. pdx.edu The success of a crossed Claisen reaction often depends on one of the esters being non-enolizable or by carefully controlling the reaction conditions. pw.live

Another important reaction is the Knoevenagel condensation, which involves the reaction of the active methylene compound with an aldehyde or ketone in the presence of a weak base (like piperidine (B6355638) or an amine). pdx.eduopenstax.org This reaction would lead to the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated ester derivative. The reaction of this compound with an aldehyde (R-CHO) would produce ethyl 2-(5-chloro-1H-pyrazol-1-yl)-3-R-acrylate.

Table 4: Condensation Reactions of the Active Methylene Group

| Reaction Type | Reactants | Base | Product Type |

| Claisen Condensation (Crossed) | This compound + R'COOEt | Sodium Ethoxide (NaOEt) | β-keto ester |

| Knoevenagel Condensation | This compound + R'CHO | Piperidine / Amine | α,β-unsaturated ester |

Reactions Involving the Chlorine Atom at C-5

The chlorine atom at the C-5 position of the pyrazole ring is the primary site of reactivity for nucleophilic substitution and metal-catalyzed cross-coupling reactions. Its displacement allows for the introduction of a wide variety of substituents, making it a key handle for molecular diversification.

The chlorine atom on the pyrazole ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. cas.cn This type of reaction is facilitated on electron-deficient aromatic systems. In the case of 5-chloropyrazoles, the chlorine atom is sufficiently activated to act as a leaving group in such transformations. researchgate.net Common nucleophiles used in these reactions include amines, thiols, and alkoxides, leading to the formation of 5-amino, 5-thio, and 5-alkoxy pyrazole derivatives, respectively.

The general mechanism involves the addition of the nucleophile to the carbon bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the pyrazole ring. Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product.

While specific studies detailing the nucleophilic aromatic substitution reactions of this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on analogous 5-chloropyrazole systems. The reaction conditions typically involve heating the chloropyrazole with the nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chloropyrazole Scaffolds

| Nucleophile | Reaction Conditions | Product Type | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines | Heat, with or without base (e.g., K₂CO₃, Et₃N) in DMF or NMP | 5-Aminopyrazole | Moderate to High | cas.cnlibretexts.org |

| Thiols/Thiolates | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF) | 5-Thioetherpyrazole | Good to Excellent | chemrxiv.org |

| Alkoxides/Phenoxides | Base (e.g., NaH) in THF or DMF | 5-Alkoxy/Aryloxypyrazole | Moderate to High | General SNAr |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the chlorine atom at the C-5 position of this compound serves as an effective handle for such transformations. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, suitable catalytic systems have been developed to enable their efficient coupling. libretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. nih.gov This reaction is widely used for the synthesis of biaryl compounds. For 5-chloropyrazoles, the reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial, with bulky, electron-rich phosphines often being necessary to facilitate the oxidative addition of the less reactive C-Cl bond to the palladium(0) center. chemrxiv.org

Table 2: Examples of Suzuki-Miyaura Coupling with Chloro-Heterocycles

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ / H₂O | High | researchgate.net |

| 4-bromo-3,5-dinitro-1H-pyrazole | Various aryl/heteroaryl boronic acids | XPhos Pd G2 | - | Good | libretexts.org |

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / 1,4-dioxane/H₂O | 71 | semanticscholar.org |

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reactivity of the halide follows the order I > Br > Cl, making the coupling of chloropyrazoles challenging. wikipedia.orglibretexts.org However, studies have shown that the chlorine atom in 5-chloropyrazole-4-carbaldehydes is sufficiently activated to participate in Sonogashira reactions, yielding 5-alkynylpyrazole derivatives. researchgate.net These products can then serve as precursors for the synthesis of fused heterocyclic systems like pyrazolo[4,3-c]pyridines. researchgate.net

Table 3: Examples of Sonogashira Coupling with Halo-Heterocycles

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | Good | researchgate.net |

| 3,5-dibromo-2,6-dichloropyridine | Various terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N / THF | Good | nih.gov |

| Aryl Iodides | Terminal Alkynes | Pd(OAc)₂ / Ligand | K₂CO₃ / Water | Good | wikipedia.org |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. organic-chemistry.orgnih.gov The reaction mechanism typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov While aryl bromides and iodides are the most common substrates, the use of aryl chlorides has been demonstrated with the development of more active catalyst systems. The functionalization of pyrazole derivatives through Heck coupling has been reported, allowing for the introduction of various alkenyl groups. wikipedia.org

Cyclization and Annulation Reactions to Form Fused Heterocycles

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. The reactive sites on the pyrazole ring and the functional groups of the side chain can participate in intramolecular or intermolecular cyclization reactions to construct bicyclic and polycyclic frameworks. These fused pyrazole systems, such as pyrazolopyrimidines and pyrazolopyridazines, are of significant interest in medicinal chemistry due to their diverse biological activities.

For instance, 5-aminopyrazole derivatives, which can be synthesized from their 5-chloro counterparts, are key building blocks for pyrazolo[1,5-a]pyrimidines. These are formed through condensation reactions with β-dicarbonyl compounds or their equivalents. Similarly, pyrazolo[3,4-d]pyridazines can be synthesized from appropriately substituted pyrazole precursors, often involving the cyclization of a hydrazone intermediate. The ethyl acetate side chain can also be manipulated, for example, through hydrolysis to the corresponding carboxylic acid followed by amide coupling and subsequent cyclization, to form a variety of fused ring systems.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the key reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. The most studied mechanisms are those of the palladium-catalyzed cross-coupling reactions.

The generally accepted mechanism for these reactions involves a catalytic cycle with a palladium(0) active species. The cycle consists of three main steps:

Oxidative Addition: The aryl halide (in this case, the 5-chloropyrazole derivative) adds to the Pd(0) catalyst to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.

Transmetalation: In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center, typically facilitated by a base. In the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation with the palladium complex.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Detailed kinetic and thermodynamic studies specifically on this compound are not widely reported. However, kinetic investigations into related cross-coupling reactions provide valuable insights. For example, studies on the Suzuki-Miyaura reaction have shown that the formation of the cross-coupled product often follows first-order kinetics. The rate of the reaction can be significantly influenced by the nature of the boronic ester, the ligands on the palladium catalyst, and the reaction temperature. The transmetalation step is often complex, and its rate can be affected by the formation of various intermediate species.

The identification of reaction intermediates is key to elucidating the reaction mechanism. In palladium-catalyzed cross-coupling reactions, various intermediates have been proposed and, in some cases, isolated or observed spectroscopically. The oxidative addition of the aryl halide to the Pd(0) complex forms a square planar Pd(II) species. Following this, intermediates in the transmetalation step of the Suzuki-Miyaura reaction can include palladium-boronate complexes. Computational and experimental studies have provided evidence for the formation of dimeric palladium complexes which can act as catalyst resting states or intermediates in the catalytic cycle. The final step, reductive elimination, proceeds from a cis-diorganopalladium(II) complex to yield the desired product.

Computational Chemistry and Theoretical Characterization of Ethyl 2 5 Chloro 1h Pyrazol 1 Yl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a important tool for investigating the properties of pyrazole (B372694) derivatives. nih.govresearchgate.net This method offers a balance between computational cost and accuracy, making it well-suited for studying medium-sized organic molecules like ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate. DFT calculations can elucidate the molecule's geometry, electronic structure, and vibrational modes. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this involves finding the most stable arrangement of its constituent atoms in three-dimensional space. The process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

Conformational analysis is also crucial for a flexible molecule like this compound, which has several rotatable bonds, particularly in the ethyl acetate (B1210297) side chain. Different spatial arrangements of this chain relative to the pyrazole ring will have varying energies. By mapping the potential energy surface, computational methods can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might interact with biological targets.

Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Charge Distribution)

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed across the pyrazole ring and the carbonyl group of the ethyl acetate moiety. The presence of the electron-withdrawing chlorine atom will also influence the energies and distributions of these frontier orbitals.

The charge distribution within the molecule can also be calculated, providing insight into its electrostatic potential. This analysis reveals which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), highlighting potential sites for chemical reactions.

Table 1: Illustrative HOMO-LUMO Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: These are representative values based on typical DFT calculations for similar pyrazole derivatives and are for illustrative purposes only.

Vibrational Frequency Calculations for IR and Raman Spectra Prediction

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies can then be compared with experimental spectra to aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. For example, characteristic stretching frequencies for the C=O of the ester, the C-Cl bond, and various vibrations of the pyrazole ring can be predicted.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.govnih.goveurasianjournals.comtandfonline.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a simulated environment, such as in a solvent. nih.gov

For this compound, an MD simulation could reveal the flexibility of the ethyl acetate side chain and how it interacts with the pyrazole ring. This dynamic picture is particularly valuable for understanding how the molecule might adapt its shape to fit into the active site of a biological target. nih.govnih.gov

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational methods can also be used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. researchgate.netnih.govyoutube.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. These predicted spectra can be a valuable tool in the interpretation of experimental NMR data, helping to confirm the structure of the synthesized compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | 1.25 | 14.1 |

| CH₂ (ethyl) | 4.20 | 61.5 |

| CH₂ (acetate) | 5.10 | 52.0 |

| C3-H (pyrazole) | 6.40 | 106.0 |

| C4-H (pyrazole) | 7.60 | 130.0 |

| C5 (pyrazole) | - | 140.0 |

| C=O (ester) | - | 168.0 |

Note: These are representative values based on typical NMR predictions for similar pyrazole derivatives and are for illustrative purposes only.

Global Chemical Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netorientjchem.org These descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule is generally less reactive. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Table 3: Illustrative Global Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.0 |

| Chemical Hardness (η) | 2.8 |

| Electrophilicity Index (ω) | 2.86 |

Note: These are representative values derived from the illustrative HOMO-LUMO energies and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be characterized by several key features. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the ethyl acetate group are expected to be the primary centers of negative potential due to the presence of lone pairs of electrons. researchgate.net Conversely, the hydrogen atoms, particularly those attached to the pyrazole ring and the ethyl group, would exhibit positive potential.

The presence of the electron-withdrawing chlorine atom at the C5 position of the pyrazole ring significantly influences the MEP. It is anticipated to create a region of positive potential (or less negative) around itself and on the adjacent carbon atom, potentially influencing the regioselectivity of reactions. nih.gov

Illustrative Data on MEP Surface of this compound and Related Derivatives

| Molecular Region | Predicted MEP Value Range (a.u.) | Interpretation |

| Carbonyl Oxygen (C=O) | -0.025 to -0.040 | Strong nucleophilic center, site for electrophilic attack |

| Ether Oxygen (-O-) | -0.015 to -0.030 | Nucleophilic center |

| Pyrazole Nitrogens (N1, N2) | -0.010 to -0.025 | Nucleophilic centers, available for hydrogen bonding |

| Chlorine Atom (Cl) | -0.005 to +0.005 | Weakly nucleophilic to slightly electrophilic character |

| Hydrogens of Ethyl Group | +0.010 to +0.025 | Electrophilic centers |

| Pyrazole Ring Hydrogens | +0.015 to +0.030 | Electrophilic centers |

Note: These values are illustrative and based on theoretical calculations of similar pyrazole derivatives. Actual values may vary based on the specific computational method and basis set used.

The MEP analysis is instrumental in understanding the non-covalent interactions that this compound can form, which is critical for its potential applications in materials science and medicinal chemistry.

Theoretical Analysis of Pyrazole Acetate Derivatives

Theoretical analyses of pyrazole acetate derivatives, often employing Density Functional Theory (DFT), provide a deeper understanding of their electronic structure and reactivity. researchgate.net These studies typically involve the calculation of various quantum chemical parameters.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For pyrazole acetate derivatives, the HOMO is generally distributed over the pyrazole ring, indicating that this is the primary site for electrophilic attack. The LUMO is often localized on the pyrazole ring and the carbonyl group of the acetate moiety, suggesting these are the electron-accepting regions. The introduction of a chloro-substituent is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity. nih.gov

Global Reactivity Descriptors: These descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Illustrative Quantum Chemical Parameters for Pyrazole Acetate Derivatives

| Parameter | Definition | Typical Calculated Value for Pyrazole Acetates (eV) | Expected Impact of 5-chloro substitution |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 | Lowers the energy |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 | Lowers the energy |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.0 | May slightly decrease the gap |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 | Increases |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 | Increases |

| Electronegativity (χ) | (I + A) / 2 | 3.75 to 4.75 | Increases |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 to 3.0 | May slightly decrease |

| Softness (S) | 1 / (2η) | 0.17 to 0.22 | May slightly increase |

| Electrophilicity Index (ω) | χ² / (2η) | 1.5 to 2.5 | Increases |

Note: These values are illustrative and based on DFT calculations of various substituted pyrazole derivatives. The specific values for this compound would require dedicated computational studies.

These theoretical analyses, in conjunction with experimental data, are invaluable for designing new pyrazole derivatives with tailored electronic and reactive properties for specific applications.

Structure Activity Relationship Sar Studies: a Focus on Pyrazole Acetate Scaffolds

Computational Approaches in Pyrazole-Based Ligand Design

Computational methods are indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. For pyrazole-based scaffolds, techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and virtual screening have been instrumental in elucidating their therapeutic potential. nih.govchemmethod.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme active site. nih.gov This method is crucial for understanding the interactions that drive biological activity. For pyrazole (B372694) derivatives, docking studies have been widely used to investigate their binding modes with various protein targets, such as kinases and proteasomes. nih.govnih.gov

A hypothetical docking study of Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate into an enzyme active site might reveal the following interactions:

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residue (Example) |

| Pyrazole Ring Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine |

| Chloro Substituent | Halogen Bond/Hydrophobic Interaction | Leucine, Valine |

| Ester Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine |

| Ethyl Group | Hydrophobic Interaction | Phenylalanine, Tryptophan |

This table is illustrative and based on general principles of molecular interactions.

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.orgijsdr.org For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their anticancer and antimicrobial activities. nih.govnih.govacs.org These models use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to quantify the structural features that are critical for activity. acs.org

A QSAR study on a series of compounds including this compound would help in understanding the quantitative impact of the chloro substituent and the ethyl acetate (B1210297) group on its biological effect. For example, a QSAR model might reveal that the presence of an electron-withdrawing group like chlorine at the 5-position of the pyrazole ring is positively correlated with activity. Similarly, the model could quantify the optimal size and polarity of the substituent at the 1-position, providing guidance for further optimization.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govchemmethod.com This approach has been effectively used to discover novel pyrazole-based inhibitors for various targets, including proteasomes and kinases. nih.govchemmethod.com High-throughput virtual screening (HTVS) can efficiently filter vast compound databases, prioritizing a smaller, more manageable set for experimental testing. chemmethod.comchemmethod.com

A compound like this compound could be used as a query structure in a similarity-based virtual screen to find other commercially available or synthetically accessible compounds with similar features. Alternatively, its pyrazole-acetate scaffold could serve as a core fragment for building larger, more complex molecules in a fragment-based drug design approach.

Influence of the Chloro Substituent on Molecular Interactions

The presence and position of a chloro substituent on the pyrazole ring can significantly impact a molecule's physicochemical properties and its interactions with biological targets. The chloro group is electron-withdrawing, which can alter the electronic distribution of the pyrazole ring and influence its pKa. nih.gov This can affect the strength of hydrogen bonds and other electrostatic interactions.

Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in an amino acid residue). Halogen bonds are increasingly recognized as important interactions in drug-receptor binding. The beneficial effect of a chloro substituent has been noted in various biologically active compounds. beilstein-journals.org In a study of pyrazole derivatives, the presence of a chloro substituent was found to be important for their biological activity. nih.govorientjchem.org

Role of the Ester Moiety in Ligand Binding and Interactions

The ethyl acetate moiety in this compound plays a multifaceted role in its potential interactions with biological targets. The ester group contains a carbonyl oxygen that can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in a receptor's active site, such as the backbone NH groups of amino acids. acs.org

Impact of Pyrazole Ring Substitutions on Conformational Flexibility and Binding Affinity

Substituents on the pyrazole ring not only influence electronic properties but also have a significant impact on the molecule's conformational flexibility and, consequently, its binding affinity for a target. The size and nature of the substituents at different positions of the pyrazole ring can dictate the preferred three-dimensional arrangement of the molecule. nih.gov

Design Strategies for Modulating Molecular Interactions Based on SAR

The pyrazole scaffold is a privileged structure in medicinal chemistry due to its synthetic accessibility and its ability to act as a versatile bioisosteric replacement. mdpi.com The pyrazole ring can serve as both a hydrogen-bond donor and acceptor, enabling it to interact with the peptide backbone of biological targets. nih.gov Structure-activity relationship (SAR) studies on pyrazole-acetate derivatives have provided crucial insights into the structural requirements for potent and selective biological activity. These studies guide the design of new compounds with improved molecular interactions.

Key design strategies for modulating the molecular interactions of pyrazole-acetate scaffolds include modifications at several key positions on the pyrazole ring and the acetate moiety.

Substitution on the Pyrazole Ring:

The substitution pattern on the pyrazole ring significantly impacts the chemical and biological properties of the resulting compounds. mdpi.com Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically occur at the 4-position of the pyrazole ring. mdpi.com In contrast, the 3- and 5-positions are more susceptible to nucleophilic attack due to the presence of the electronegative nitrogen atoms. mdpi.com

For instance, in a series of pyrazole-based inhibitors of p38 mitogen-activated protein (MAP) kinase, the addition of a basic nitrogen to the molecule was hypothesized to induce an interaction with Asp112 of p38 alpha. nih.gov This hypothesis was later confirmed by the crystal structure of an optimized inhibitor in complex with the p38 enzyme. nih.gov

In another example, SAR studies on pyrazole-based cannabinoid receptor antagonists revealed that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were crucial for potent and selective brain cannabinoid CB1 receptor antagonistic activity. nih.gov The most potent compound in this series featured a p-iodophenyl group at the 5-position. nih.gov

Modification of the Acetate Moiety:

The acetate group of this compound offers a handle for further chemical modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amide or ester derivatives. This strategy has been successfully employed in the development of numerous bioactive compounds.

For example, in the development of pyrazole-based Akt kinase inhibitors, the amide bond was found to be important for activity. mdpi.com SAR studies highlighted that a two-carbon distance between the phenyl ring and the amide nitrogen was optimal. mdpi.com

Molecular Hybridization:

Molecular hybridization, which involves combining the pyrazole-acetate scaffold with other bioactive fragments, is a promising strategy for the design of new drugs. mdpi.com Fusing the pyrazole ring with other heterocyclic systems, such as isatin, thiadiazole, carbazole, or piperazine, may lead to compounds with enhanced biological potency. mdpi.com

The following table summarizes the SAR findings for different classes of pyrazole-based bioactive compounds:

Emerging Applications and Future Research Directions of Ethyl 2 5 Chloro 1h Pyrazol 1 Yl Acetate and Its Derivatives

Utility in Organic Synthesis as a Versatile Synthon

Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate serves as a valuable building block, or synthon, in organic synthesis. Its structure, featuring a reactive chlorine atom and an ester group on a pyrazole (B372694) core, allows for a variety of chemical transformations.

Building Block for Complex Molecular Architectures

The compound's pyrazole ring is a key feature, as pyrazole derivatives are known to be present in many biologically active molecules. mdpi.com The ethyl acetate (B1210297) group can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid, which can then be used in further reactions. evitachem.com This versatility makes it a suitable starting material for constructing more complex molecular structures. The chlorine atom on the pyrazole ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. evitachem.com

Precursor for Advanced Heterocyclic Compounds

This compound is an important precursor for the synthesis of a wide range of advanced heterocyclic compounds. evitachem.com The pyrazole nucleus is a common scaffold in medicinal chemistry, and derivatives of this compound can be used to create novel therapeutic agents. ingentaconnect.com For example, it can be used to synthesize pyrazole-based compounds that are then incorporated into more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.

Ligand Design in Coordination Chemistry

The nitrogen atoms in the pyrazole ring of this compound and its derivatives make them excellent ligands for coordinating with metal ions. This has led to their use in the design of novel coordination complexes with interesting structural and catalytic properties.

Metal Complexation Studies and Structural Characterization

Researchers have synthesized and characterized a variety of metal complexes using pyrazole-based ligands. nih.govresearchgate.netdnu.dp.ua These studies often involve techniques like single-crystal X-ray diffraction to determine the precise three-dimensional structure of the resulting complexes. nih.govdnu.dp.uaresearchgate.netresearchgate.net The coordination environment around the metal center is influenced by the nature of the pyrazole ligand and other coordinating species. dnu.dp.ua The structural data obtained from these studies is crucial for understanding the properties and potential applications of these complexes.

Catalytic Applications of Pyrazole-Metal Complexes

Pyrazole-metal complexes have shown promise as catalysts in various organic reactions. researchgate.net The electronic properties of the pyrazole ligand can be tuned by modifying the substituents on the ring, which in turn influences the catalytic activity of the metal center. researchgate.net For instance, protic pyrazole complexes have been investigated for their catalytic activity in transformations like the dehydrogenation of formic acid. nih.gov The ability of the pyrazole ligand to stabilize different oxidation states of the metal is a key factor in their catalytic performance.

Role in Agrochemical Research as Chemical Intermediates

This compound and its derivatives serve as important intermediates in the synthesis of new agrochemicals. evitachem.com The pyrazole scaffold is found in a number of commercially successful pesticides.

Development of Novel Pyrazole-Fused and Spirocyclic Scaffolds

The structural versatility of this compound and its derivatives makes them valuable starting materials for the synthesis of more complex heterocyclic systems, including pyrazole-fused and spirocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.

Research has demonstrated that aminopyrazoles, which can be derived from pyrazole acetates, are effective building blocks for creating pyrazole-fused heterocycles through multicomponent reactions. researchgate.net These reactions allow for the one-pot synthesis of complex molecules, which is an efficient strategy in medicinal chemistry. researchgate.net For instance, pyrazolopyridines, which are fused heterocycles containing both pyridine (B92270) and pyrazole rings, have been synthesized using green chemistry principles and exhibit a wide range of biological activities. researchgate.net

The synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives has been achieved through catalyst-free multicomponent reactions facilitated by ultrasonic irradiation in an aqueous medium. nih.gov This method highlights a green approach to producing complex spirocyclic systems.

The following table provides examples of pyrazole-fused and spirocyclic scaffolds and the synthetic strategies employed.

| Scaffold Type | Synthetic Approach | Key Features |

| Pyrazolopyridines | Multicomponent reaction of aminopyrazoles, α,β-unsaturated aldehydes, and cyclic-1,3-diketones. researchgate.net | Green synthesis, good product yields, and operational simplicity. researchgate.net |

| Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] | Catalyst-free multicomponent reaction involving ethyl acetoacetate (B1235776), aromatic aldehydes, hydrazine (B178648) monohydrate, and malononitrile (B47326) under ultrasonic irradiation. nih.gov | Environmentally friendly (water medium) and excellent yields. nih.gov |

| Chromone-fused pyrazoles | Tandem reactions of 3-formylchromones with pyrazole derivatives. nih.gov | Creates structurally diverse compounds with potential biological activities. nih.gov |

The development of these novel scaffolds from pyrazole precursors like this compound opens up new avenues for drug discovery by providing access to a wider range of chemical structures with diverse biological properties.

Advanced Analytical Methodologies for Pyrazole Derivatives

The characterization of this compound and its derivatives relies on a suite of advanced analytical methodologies to confirm their structure, purity, and physicochemical properties. These techniques are essential for quality control in synthesis and for understanding the structure-activity relationships of new compounds.

Commonly employed analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for elucidating the molecular structure. For instance, in pyrazole derivatives, the chemical shifts and coupling constants of the pyrazole ring protons and carbons provide definitive structural information. nih.govresearchgate.net The protons of a methylene (B1212753) group attached to the pyrazole nitrogen, for example, can appear as a singlet in a specific region of the ¹H-NMR spectrum. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, which helps in confirming their identity. researchgate.netrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For example, the carbonyl stretching of an ester group would show a characteristic absorption band. researchgate.net

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.) in the compound, which is used to confirm the empirical formula. nih.govresearchgate.net

Single-Crystal X-ray Diffraction: This powerful technique provides the precise three-dimensional arrangement of atoms in a crystalline sample, offering unambiguous structural confirmation. nih.gov For the related compound, Ethyl 2-{[5-(3-chloro-phen-yl)-1-phenyl-1H-pyrazol-3-yl]-oxy}acetate, X-ray diffraction revealed that the benzene (B151609) rings are twisted relative to the pyrazole ring plane. nih.gov

The following table summarizes the application of these analytical techniques in the characterization of pyrazole derivatives.

| Analytical Technique | Information Obtained | Example Application for Pyrazole Derivatives |

| ¹H-NMR Spectroscopy | Elucidation of the proton framework of the molecule. | Confirmation of the structure of new halogenoaminopyrazole compounds by observing the spin coupling between methylene and NH protons. nih.gov |

| ¹³C-NMR Spectroscopy | Determination of the carbon skeleton of the molecule. | Characterization of N-acetyl pyrazole derivatives. researchgate.net |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. | Confirmation of the molecular formula of newly synthesized pyrazolyl–thiazole derivatives. rsc.org |

| IR Spectroscopy | Identification of functional groups. | Detection of the carbonyl stretching of the -COCH3 group in N-acetyl pyrazoles. researchgate.net |

| Elemental Analysis | Determination of the elemental composition. | Verification of the constitution of synthesized pyrazole derivatives. researchgate.net |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure. | Description of the crystal structure of haloaminopyrazole derivatives. nih.gov |

Future Outlook and Research Challenges

The field of pyrazole chemistry, including derivatives of this compound, is poised for significant advancements. However, several research challenges need to be addressed to unlock the full potential of these compounds.

A primary challenge is the development of more efficient and environmentally friendly synthetic methods. nih.gov Conventional methods often involve harsh reaction conditions and hazardous reagents. eurekaselect.com The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to overcome these limitations. nih.gov

Future research will likely focus on:

Catalysis: The use of recyclable catalysts, including nano-organocatalysts, can improve reaction efficiency and reduce waste. nih.govjk-sci.com Copper-catalyzed cyclocondensation has been shown to be a mild and highly regioselective method for pyrazole synthesis. mdpi.com

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol, or employing solvent-free conditions, is a key goal. nih.govnih.govrsc.org

Energy Efficiency: Microwave and ultrasonic assistance can accelerate reaction rates and improve yields, often under milder conditions than conventional heating. nih.goveurekaselect.commdpi.com

Multicomponent Reactions (MCRs): MCRs are atom-economical processes that allow the synthesis of complex molecules in a single step, reducing the number of synthetic steps and purification procedures. nih.govnih.gov

The following table outlines some green synthetic strategies for pyrazole derivatives.

| Green Chemistry Approach | Description | Advantages |

| Use of Green Solvents | Employing environmentally benign solvents like water or ethanol. nih.gov | Reduced toxicity and environmental impact. nih.gov |

| Microwave/Ultrasonic Assistance | Using alternative energy sources to drive reactions. eurekaselect.com | Shorter reaction times, higher yields, and milder conditions. mdpi.com |

| Catalysis | Utilizing catalysts to improve reaction efficiency and selectivity. jk-sci.com | Lower energy consumption and potential for catalyst recycling. nih.gov |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. rsc.org | Reduced waste and simplified workup. mdpi.com |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. nih.gov | Increased efficiency, atom economy, and reduced waste. nih.gov |

A deeper understanding of the reaction mechanisms underlying pyrazole synthesis is crucial for optimizing existing methods and developing new ones. nih.govresearchgate.net The regioselectivity of pyrazole formation, for instance, is often influenced by steric and electronic factors of the reactants and reaction conditions. researchgate.net

Future research in this area will likely involve:

Kinetic Studies: Investigating the rates of reaction to determine the rate-determining step and the influence of various parameters like pH and substituent effects. researchgate.net

Computational Studies: Using theoretical calculations to model reaction pathways, identify transition states, and predict product regioselectivity.

Spectroscopic Analysis of Intermediates: Employing techniques like NMR to detect and characterize transient intermediates in the reaction pathway.

Mechanistic studies on the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, have shown that the reaction proceeds through the formation of imine intermediates. jk-sci.com More complex mechanisms, such as metal-mediated N-N bond formation, are also being explored. rsc.orgresearchgate.net

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new pyrazole derivatives with desired biological activities. eurasianjournals.com Techniques like molecular docking, quantum mechanical calculations, and molecular dynamics simulations provide valuable insights into the interactions between pyrazole derivatives and their biological targets. eurasianjournals.comresearchgate.net

Key areas of focus include:

Molecular Docking: Predicting the binding mode and affinity of pyrazole derivatives to target proteins, which helps in identifying potential lead compounds. researchgate.netproquest.com Docking studies have been used to screen pyrazole derivatives as potential inhibitors for various enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of pyrazole derivatives with their biological activity.

Pharmacokinetic and Toxicity Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, which helps in prioritizing candidates for synthesis and experimental testing.

Deep Learning and AI: Integrating artificial intelligence and deep learning approaches can accelerate the virtual screening of large compound libraries and the design of novel pyrazole scaffolds. nih.gov

The integration of these computational methods with synthetic chemistry provides a powerful platform for the accelerated discovery and optimization of new pyrazole-based therapeutic agents. eurasianjournals.comnih.gov

Q & A

Q. (Basic) What are the common synthetic routes for preparing Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 5-chloro-1H-pyrazole with ethyl bromoacetate under basic conditions (e.g., NaOH in ethanol) at reflux for 4–6 hours . Key steps include:

- Step 1 : Deprotonation of the pyrazole nitrogen using NaOH to enhance nucleophilicity.

- Step 2 : Reaction with ethyl bromoacetate in anhydrous ethanol under reflux to form the acetamide linkage.

- Step 3 : Purification via recrystallization or column chromatography.

Yield optimization often depends on molar ratios (e.g., 1:1.2 pyrazole to ethyl bromoacetate) and solvent choice (polar aprotic solvents may improve reactivity) .

Q. (Advanced) How can reaction conditions be optimized to improve synthesis efficiency?

Advanced optimization involves:

- Temperature control : Prolonged reflux (>6 hours) may degrade sensitive intermediates, while shorter durations (2–4 hours) with microwave-assisted heating can enhance yield .

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reactions in biphasic systems.

- Molar ratio adjustments : Excess ethyl bromoacetate (1.5 equivalents) improves conversion rates but requires post-reaction quenching to avoid side products .

- In-situ monitoring : Techniques like TLC or HPLC track intermediate stability and reaction progression .

II. Characterization and Data Analysis

Q. (Basic) What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : H and C NMR confirm the pyrazole ring substitution pattern and ester functionality. Key signals include the ethyl group triplet (δ 1.2–1.4 ppm) and acetate carbonyl (δ 170–175 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying bond lengths (e.g., C-Cl: ~1.74 Å) and hydrogen-bonding networks .

- Mass spectrometry : ESI-MS detects the molecular ion peak [M+H] and fragmentation patterns (e.g., loss of ethyl group: m/z -46) .

Q. (Advanced) How can researchers resolve contradictions in crystallographic data, such as twinning or disorder?

For twinned crystals:

- SHELXL refinement : Use the TWIN and BASF commands to model twin domains.

- High-resolution data : Collect at low temperature (100 K) to minimize thermal motion artifacts.

For disorder: - PART commands : Split disordered atoms into multiple positions with refined occupancy factors .

Validation tools like PLATON or R1 factor analysis ensure model accuracy .

III. Biological and Chemical Applications

Q. (Basic) What biological activities are associated with pyrazole-acetate derivatives?

Pyrazole-acetate compounds exhibit:

- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) via pyrazole-ester interactions with ATP-binding pockets .

- Anti-inflammatory effects : COX-2 enzyme suppression through halogen-substituted pyrazole moieties .

- Antimicrobial properties : Disruption of bacterial cell membranes via lipophilic ester groups .

Q. (Advanced) How do structural modifications influence bioactivity?

- Substituent effects : Chlorine at the pyrazole 5-position enhances electrophilicity, improving target binding but increasing toxicity. Methyl or benzyl groups at other positions modulate solubility .

- Ester hydrolysis : In vivo conversion to carboxylic acids may alter pharmacokinetics (e.g., increased plasma half-life) .

- SAR studies : Co-crystallization with target proteins (e.g., using PDB-deposited structures) identifies critical binding residues .

IV. Analytical and Safety Considerations

Q. (Basic) What safety protocols are recommended for handling this compound?

Q. (Advanced) How can researchers address stability issues during long-term storage?

- Lyophilization : Freeze-drying in inert atmospheres (N) prevents oxidation.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to ethanolic solutions .

- Degradation monitoring : Periodic HPLC analysis tracks hydrolytic byproducts (e.g., free pyrazole) .

Computational and Mechanistic Studies

Q. (Advanced) What computational methods predict reactivity or interaction mechanisms?

- DFT calculations : Gaussian or ORCA software models reaction pathways (e.g., nucleophilic attack energy barriers) .

- Molecular docking : AutoDock Vina screens binding affinities to biological targets (e.g., scoring functions for COX-2) .

- MD simulations : GROMACS assesses conformational stability in aqueous environments .

VI. Comparative Studies

Q. (Advanced) How does this compound compare to structurally similar pyrazole derivatives?